molecular formula C15H15ClN2OS B2914869 (Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 868674-49-1

(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide

Cat. No.: B2914869
CAS No.: 868674-49-1
M. Wt: 306.81
InChI Key: FJCRCRFXQTWNRM-VKAVYKQESA-N
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Description

(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic small molecule based on the privileged benzothiazole scaffold, a structure of high interest in medicinal chemistry and drug discovery. This compound is designed for research applications and is not intended for diagnostic or therapeutic use. The molecular structure incorporates key features that make benzothiazoles valuable for scientific investigation, including a planar, electron-rich heteroaromatic system capable of π-π stacking and hydrogen bonding with biological targets . The presence of a reactive prop-2-yn-1-yl (propargyl) group attached to the thiazole nitrogen is a critical functional handle, enabling this compound to be used in Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" reactions. This makes it a versatile building block for the synthesis of more complex molecular hybrids, such as those conjugated with 1,2,3-triazoles, for the development of chemical libraries or probe molecules . The chloro substituent and the pivalamide (2,2-dimethylpropanamide) group are likely to influence the compound's lipophilicity, metabolic stability, and overall binding affinity in biological systems. Benzothiazole derivatives analogous to this compound have demonstrated significant potential in oncological research, particularly as inhibitors of key signaling pathways. For instance, some related hybrids have shown potent activity against breast cancer cell lines (e.g., T47D) and have been identified as promising epidermal growth factor receptor (EGFR) inhibitors, with some compounds exhibiting inhibition rates over 96% . Furthermore, N-(thiazol-2-yl)-benzamide analogs have been discovered and functionally characterized as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily, acting as negative allosteric modulators . Researchers can utilize this chemical as a key intermediate in organic synthesis or as a candidate for screening in various biological assays. Its structure aligns with modern drug design strategies like molecular hybridization, where multiple pharmacophores are combined to create novel bioactive entities with potential for enhanced efficacy and multi-target profiles . This product is offered for non-human research purposes only.

Properties

IUPAC Name

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c1-5-9-18-12-10(16)7-6-8-11(12)20-14(18)17-13(19)15(2,3)4/h1,6-8H,9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCRCRFXQTWNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N=C1N(C2=C(S1)C=CC=C2Cl)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The benzo[d]thiazol-2(3H)-ylidene scaffold is shared across multiple compounds, but substituent variations dictate their properties:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Notable Properties/Applications
(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide Benzo[d]thiazol-2(3H)-ylidene 4-Cl, 3-prop-2-yn-1-yl, pivalamide C₁₉H₁₅ClN₂OS 354.9 Potential bioactivity (inferred)
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) 1,3,4-Thiadiazol-2-ylidene 3-methylphenyl, dimethylamino-acryloyl, benzamide C₂₁H₂₀N₄O₂S 392.48 IR: 1690, 1638 cm⁻¹ (C=O); mp 200°C
I8: 2-((E)-4-fluorostyryl)-1-methyl-4-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl) quinolin-1-ium iodide Benzo[d]thiazol-2(3H)-ylidene Quinolinium iodide core, 4-fluorostyryl, 3-methyl Not provided Not provided Charged species; antimicrobial research

Key Observations :

  • Electron-Withdrawing Groups : The 4-Cl substituent in the target compound contrasts with the 3-methyl group in I8, altering electronic profiles and reactivity.
  • Amide Variations : Pivalamide’s steric bulk may reduce metabolic degradation compared to benzamide derivatives (e.g., 4g) .
  • Hybrid Structures: Compounds like I8 integrate quinolinium cations, enhancing solubility and targeting capabilities in biological systems .

Physicochemical and Spectroscopic Properties

  • Melting Points : Thiadiazol-2-ylidene derivatives (e.g., 4g) exhibit higher melting points (~200°C) due to strong intermolecular hydrogen bonding from acryloyl and benzamide groups . The target compound’s melting point is unrecorded but likely lower due to the hydrophobic pivalamide group.
  • Spectroscopic Signatures : IR spectra of 4g show dual carbonyl stretches (1690, 1638 cm⁻¹), whereas the target compound’s pivalamide would display a single C=O peak near 1650–1700 cm⁻¹ .

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